4-Boc-Aminopiperidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-piperidin-4-ylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-4-6-11-7-5-8/h8,11H,4-7H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXZPVPIDOJLLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352356 | |
| Record name | tert-Butyl piperidin-4-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73874-95-0 | |
| Record name | 4-(tert-Butoxycarbonylamino)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73874-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl piperidin-4-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of the Piperidine Scaffold in Pharmaceutical and Organic Chemistry
The piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry. thieme-connect.comontosight.ainih.govexlibrisgroup.com This means it is a common structural motif found in a large number of biologically active compounds and approved drugs. thieme-connect.comnih.govexlibrisgroup.com The prevalence of the piperidine scaffold can be attributed to several key factors:
Structural Versatility: The piperidine ring can adopt various conformations, allowing for the precise spatial arrangement of substituents. This three-dimensional flexibility is crucial for optimizing interactions with biological targets such as enzymes and receptors.
Synthetic Accessibility: A wide variety of synthetic methods are available to construct and functionalize the piperidine ring, making it a readily accessible building block for chemists. ontosight.ai
The introduction of a piperidine scaffold into a molecule can enhance its biological activity, selectivity, and pharmacokinetic properties. thieme-connect.com Piperidine derivatives have been shown to exhibit a broad range of pharmacological activities, including acting as CNS modulators, anticancer agents, and antihistamines. exlibrisgroup.com
The Role of the Boc Protecting Group in Amine Synthesis and Functionality
The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis. wikipedia.orgtotal-synthesis.comjk-sci.comquora.com A protecting group is a chemical moiety that is temporarily introduced to a functional group to prevent it from reacting under certain conditions. quora.com The Boc group is particularly valuable for several reasons:
Stability: The Boc group is stable to a wide range of reaction conditions, including basic hydrolysis, many nucleophiles, and catalytic hydrogenation. total-synthesis.com This stability allows chemists to perform various chemical transformations on other parts of a molecule without affecting the protected amine.
Ease of Introduction: The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. jk-sci.comnumberanalytics.com This reaction is generally high-yielding and can be performed under relatively mild conditions. fishersci.co.uk
Acid-Labile Removal: The Boc group is readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl). wikipedia.orgjk-sci.com The mechanism of deprotection involves the formation of a stable tert-butyl cation. chemistrysteps.com This acid-lability makes the Boc group "orthogonal" to other protecting groups that are removed under different conditions (e.g., base-labile or hydrogenation-labile groups), allowing for selective deprotection in complex syntheses. total-synthesis.com
The use of the Boc group in tert-butyl piperidin-4-ylcarbamate masks the nucleophilicity and basicity of the piperidine (B6355638) nitrogen, enabling chemists to selectively modify other parts of the molecule. The Boc group can be removed at a later stage to reveal the free amine, which can then participate in further reactions.
Historical Context of Carbamate Derivatives in Synthetic Strategies
Carbamates are a class of organic compounds that are formally derived from the unstable carbamic acid. wikipedia.org While the carbamate (B1207046) group itself has been recognized for its biological activity, its most significant contribution to synthetic chemistry has been as a protecting group for amines. nih.govacs.org
The development of carbamate-based protecting groups, such as the Boc group, was a major advancement in peptide synthesis in the 1960s. numberanalytics.com Before the advent of reliable protecting groups, the synthesis of peptides was a challenging task due to the multiple reactive functional groups present in amino acids. The Boc group allowed for the temporary protection of the α-amino group of an amino acid, enabling the controlled formation of peptide bonds.
Over time, the use of carbamate protecting groups expanded beyond peptide synthesis and became a cornerstone of modern organic synthesis. numberanalytics.com They are now routinely employed in the synthesis of a wide variety of complex molecules, including natural products and pharmaceuticals. numberanalytics.comacs.org The ability to introduce and remove carbamate protecting groups with high efficiency and selectivity has been instrumental in the development of many important synthetic strategies.
The synthesis of carbamates can be achieved through various methods, including the reaction of isocyanates with alcohols or the Curtius rearrangement of acyl azides. wikipedia.orgnih.gov These methods provide chemists with a versatile toolkit for introducing the carbamate functionality into molecules.
Interactive Data Table: Properties of Tert-butyl piperidin-4-ylcarbamate
| Property | Value | Source |
| CAS Number | 73874-95-0 | bldpharm.combroadpharm.comepa.gov |
| Molecular Formula | C₁₀H₂₀N₂O₂ | pharmacompass.com |
| Molecular Weight | 200.28 g/mol | |
| IUPAC Name | tert-butyl N-(piperidin-4-yl)carbamate | pharmacompass.com |
Strategic Applications of Tert Butyl Piperidin 4 Ylcarbamate As a Chemical Intermediate
Pivotal Role in the Synthesis of Pharmacologically Active Compounds
The strategic importance of tert-butyl piperidin-4-ylcarbamate is most evident in its application as a precursor to a wide array of therapeutic agents. The piperidine (B6355638) scaffold is a common motif in many biologically active molecules, and the Boc protecting group allows for selective chemical modifications at other positions of a molecule.
Precursor to Neurotransmitter Receptor Ligands
The piperidine core of tert-butyl piperidin-4-ylcarbamate is a key pharmacophore for compounds targeting neurotransmitter receptors. Its structural similarity to endogenous ligands facilitates interaction with these receptors, making it a valuable starting material for drugs aimed at treating neurological and psychiatric disorders. For instance, derivatives of this compound have been instrumental in developing dopamine (B1211576) D3 receptor antagonists, which hold promise for conditions like Parkinson's disease and addiction. smolecule.com By modifying the piperidine nitrogen, chemists can introduce various functionalities to modulate the affinity and selectivity for specific receptor subtypes. Research has shown that combining pharmacophores for the dopamine transporter (DAT) and dopamine/serotonin receptors can lead to hybrid ligands with potential applications in treating cocaine addiction. nih.gov A series of (bisarylmethoxy)butylpiperidine derivatives, synthesized with the aim of achieving dual activity at the DAT and dopamine/serotonin receptor sites, demonstrated varying affinities for these targets. nih.gov
Building Block for Anti-infective and Anticancer Agents
The versatility of tert-butyl piperidin-4-ylcarbamate extends to the synthesis of agents to combat infectious diseases and cancer. The piperidine ring can be functionalized to interact with specific targets in pathogens or cancer cells. For example, it can serve as a scaffold for designing protease inhibitors that are crucial for the life cycle of certain viruses. In oncology, derivatives of this compound have been explored for their ability to inhibit key enzymes involved in cancer cell proliferation and survival, such as heat shock protein 70. smolecule.com Research indicates that some derivatives may even inhibit the growth of drug-resistant tumor cells. smolecule.com Furthermore, tert-butyl 4-amino-4-methylpiperidine-1-carboxylate, a related compound, serves as a precursor for pharmaceuticals targeting cancer, with studies suggesting it can modulate pathways involved in cancer cell proliferation.
Intermediate in G-Protein Coupled Receptor (GPCR) Modulators
G-protein coupled receptors (GPCRs) represent a large and diverse family of cell surface receptors that are major drug targets. Tert-butyl piperidin-4-ylcarbamate is a valuable intermediate in the synthesis of GPCR modulators due to the prevalence of the piperidine motif in known GPCR ligands. The ability to deprotect the piperidine nitrogen under mild acidic conditions allows for the introduction of various substituents that can fine-tune the compound's interaction with the target receptor, leading to either agonistic or antagonistic activity. nih.gov This adaptability is crucial for developing drugs that can precisely modulate GPCR signaling pathways, which are implicated in a wide range of physiological processes and diseases. nih.govnih.gov For example, tert-butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate is a key intermediate in the synthesis of orexin (B13118510) receptor antagonists. researchgate.net
Utilization in Combinatorial Chemistry Libraries and High-Throughput Synthesis
The advent of combinatorial chemistry has revolutionized drug discovery by enabling the rapid synthesis and screening of large numbers of compounds. nih.govmagtech.com.cn Tert-butyl piperidin-4-ylcarbamate is an ideal building block for these high-throughput approaches. nih.gov Its protected amine allows for its incorporation into a growing molecular scaffold, and subsequent deprotection reveals a reactive handle for further diversification. This "split-pool" synthesis strategy, where a large batch of resin beads is split into smaller portions for different chemical reactions, allows for the creation of vast libraries of related compounds. nih.gov The straightforward and reliable chemistry associated with the Boc protecting group makes it well-suited for the automated and parallel synthesis techniques that are central to modern drug discovery. acs.org
Application in Peptide and Peptidomimetic Chemistry as a Protecting Group Strategy
In the intricate world of peptide synthesis, protecting groups are essential to prevent unwanted side reactions at reactive functional groups. The tert-butoxycarbonyl (Boc) group of tert-butyl piperidin-4-ylcarbamate serves as a reliable protecting group for the piperidine nitrogen. This is particularly useful in the synthesis of peptidomimetics, which are molecules that mimic the structure and function of peptides but have improved properties such as enhanced stability and oral bioavailability. nih.gov By incorporating the piperidinylcarbamate moiety into a peptide-like backbone, researchers can introduce conformational constraints and novel pharmacophoric elements. The Boc group can be selectively removed under acidic conditions, allowing for further elongation or modification of the peptidomimetic chain. This strategy has been employed to develop novel antibacterial agents and other therapeutic peptidomimetics. nih.gov
Development of Chemical Probes and Biosensors
Chemical probes are small molecules used to study biological systems, while biosensors are devices that detect specific biological molecules. nih.gov Tert-butyl piperidin-4-ylcarbamate and its derivatives can be used to construct such tools. chemicalprobes.orgrsc.org By attaching a fluorescent dye or other reporter molecule to the piperidine scaffold, researchers can create probes that bind to a specific target protein and allow for its visualization within a cell. Similarly, the piperidine moiety can be incorporated into a larger molecular assembly designed to bind a specific analyte, forming the basis of a biosensor. The ability to functionalize the piperidine ring provides a means to tune the probe's or sensor's affinity and selectivity for its target. These tools are invaluable for basic research, diagnostics, and drug discovery. nih.gov
Advanced Spectroscopic and Crystallographic Investigations of Tert Butyl Piperidin 4 Ylcarbamate and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
High-resolution NMR spectroscopy is an indispensable tool for probing the conformational landscape of tert-butyl piperidin-4-ylcarbamate in solution. The piperidine (B6355638) ring typically adopts a chair conformation to minimize steric strain. The bulky tert-butoxycarbonyl (Boc) group on the nitrogen atom and the carbamate (B1207046) substituent at the C4 position significantly influence the ring's conformational equilibrium and the orientation of its substituents.
In a solution of deuterated chloroform (B151607) (CDCl₃), the piperidine ring is expected to be in a rapid conformational equilibrium between two chair forms. However, due to the steric bulk of the substituents, one chair conformation is likely to be more populated. The equatorial orientation of the large tert-butylcarbamate (B1260302) group at the C4 position is generally favored to reduce 1,3-diaxial interactions.
2D-NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Elucidation
Two-dimensional NMR techniques are crucial for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for piecing together the molecule's connectivity and spatial arrangement.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For tert-butyl piperidin-4-ylcarbamate, cross-peaks would be expected between the proton at C4 and the adjacent methylene (B1212753) protons at C3 and C5. Similarly, the protons at C2 and C3, as well as those at C5 and C6, would show correlations, confirming the piperidine ring structure.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This allows for the definitive assignment of the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and for connecting different parts of the molecule. For instance, correlations would be expected between the protons of the tert-butyl group and the carbonyl carbon of the Boc protecting group, as well as the oxygen-linked quaternary carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining the through-space proximity of protons, which is key to understanding the molecule's stereochemistry and preferred conformation. For example, observing a NOE between the C4 proton and the axial protons at C2 and C6 would suggest an equatorial position for the carbamate substituent.
A hypothetical table of 2D-NMR correlations is presented below, based on expected chemical shifts and couplings for a compound of this nature.
| Proton (¹H) | Correlated Proton (¹H) in COSY | Correlated Carbon (¹³C) in HSQC | Correlated Carbons (¹³C) in HMBC |
| H-1 (NH) | H-4 | - | C=O (Boc), C-4 |
| H-2, H-6 (ax) | H-2, H-6 (eq), H-3, H-5 (ax) | C-2, C-6 | C-3, C-5, C-4 |
| H-2, H-6 (eq) | H-2, H-6 (ax), H-3, H-5 (eq) | C-2, C-6 | C-4 |
| H-3, H-5 (ax) | H-3, H-5 (eq), H-2, H-6 (ax), H-4 | C-3, C-5 | C-2, C-6, C-4 |
| H-3, H-5 (eq) | H-3, H-5 (ax), H-2, H-6 (eq), H-4 | C-3, C-5 | C-4 |
| H-4 | H-1 (NH), H-3, H-5 (ax, eq) | C-4 | C-2, C-6, C=O (Boc) |
| t-Butyl H | - | C(CH₃)₃ | C=O (Boc), C (CH₃)₃ |
Dynamic NMR for Rotational and Inversional Barriers
Dynamic NMR (DNMR) studies can provide quantitative data on the energy barriers associated with conformational changes, such as ring inversion and rotation around the C-N amide bond of the carbamate. By monitoring the NMR spectra at different temperatures, the coalescence temperature for signals from interconverting conformers can be determined, which in turn allows for the calculation of the free energy of activation (ΔG‡) for the process. For piperidine derivatives, the barrier to chair-chair interconversion is typically in the range of 10-12 kcal/mol. The rotation around the carbamate C-N bond is also a restricted process due to its partial double bond character, and DNMR can be used to quantify this rotational barrier. nih.gov
Advanced Mass Spectrometry for Fragmentation Pattern Analysis and Isotopic Profiling
Mass spectrometry provides valuable information about the molecular weight and elemental composition of a compound, as well as its structural features through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS is used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula of the compound, confirming its identity. For tert-butyl piperidin-4-ylcarbamate (C₁₀H₂₀N₂O₂), the expected monoisotopic mass can be calculated and compared with the experimental value.
| Ion | Calculated m/z |
| [M+H]⁺ | 201.1598 |
| [M+Na]⁺ | 223.1417 |
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways
Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (e.g., the protonated molecule [M+H]⁺) and its fragmentation through collision-induced dissociation (CID). The resulting product ions provide a fingerprint of the molecule's structure. For tert-butyl piperidin-4-ylcarbamate, characteristic fragmentation pathways are expected to involve the loss of the tert-butyl group and components of the Boc protecting group. 001chemical.com
A common fragmentation pathway for Boc-protected amines is the loss of isobutene (56 Da) followed by the loss of carbon dioxide (44 Da). The piperidine ring can also undergo characteristic cleavages.
A table of expected major fragment ions in the MS/MS spectrum of tert-butyl piperidin-4-ylcarbamate is provided below.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
| 201.16 | 145.10 | C₄H₈ | [M+H - isobutene]⁺ |
| 201.16 | 101.09 | C₅H₈O₂ | [M+H - Boc group]⁺ |
| 145.10 | 101.09 | CO₂ | [M+H - isobutene - CO₂]⁺ |
| 201.16 | 84.08 | C₅H₉NO₂ | [Piperidine iminium ion]⁺ |
Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture
In the solid state, the piperidine ring would be anticipated to adopt a chair conformation. The orientation of the substituents would be such that steric hindrance is minimized. Intermolecular hydrogen bonding is expected to play a significant role in the crystal packing, with the N-H protons of the piperidine ring and the carbamate group acting as hydrogen bond donors, and the carbonyl oxygen of the carbamate serving as a hydrogen bond acceptor. These interactions would lead to the formation of a well-defined supramolecular architecture.
A hypothetical table of key crystallographic parameters, based on typical values for similar organic molecules, is presented below.
| Parameter | Expected Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca |
| Piperidine Ring Conformation | Chair |
| C4-Substituent Orientation | Equatorial |
| Key Intermolecular Interactions | N-H···O=C hydrogen bonds |
Determination of Absolute Configuration for Chiral Analogs
The introduction of stereogenic centers into derivatives of tert-butyl piperidin-4-ylcarbamate necessitates robust methods for the unambiguous assignment of their absolute configuration. This is crucial as enantiomers of a chiral compound can exhibit markedly different pharmacological and toxicological profiles. Several powerful techniques are employed for this purpose, moving beyond classical methods to provide reliable stereochemical assignments. nih.gov
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD spectroscopy has emerged as a premier method for determining the absolute configuration of chiral molecules in solution, eliminating the need for crystallization or chemical derivatization. biotools.usschrodinger.com This technique measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. biotools.us While the standard infrared (IR) spectra of two enantiomers are identical, their VCD spectra are mirror images of equal magnitude and opposite sign. nih.gov
The process involves measuring the experimental VCD spectrum of an enantiomerically pure sample. Concurrently, quantum mechanical calculations, typically using Density Functional Theory (DFT), are performed to predict the theoretical VCD spectra for one of the enantiomers (e.g., the R-configuration). schrodinger.comnih.gov The absolute configuration of the sample is definitively assigned by comparing the experimental spectrum with the calculated one. A positive correlation confirms the predicted configuration, whereas a mirror-image correlation indicates the opposite enantiomer. biotools.us This method is powerful even for conformationally flexible molecules, as computational models can account for and Boltzmann-average the contributions of different low-energy conformers. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents (CDAs)
For chiral amines, a well-established NMR-based approach involves the use of chiral derivatizing agents (CDAs) to convert a pair of enantiomers into a pair of diastereomers. Unlike enantiomers, which are spectroscopically indistinguishable in an achiral solvent, diastereomers possess different physical properties and distinct NMR spectra.
The modified Mosher's method is a classic example, where a chiral amine is reacted with both enantiomers of a CDA, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). acs.orgnih.gov Analysis of the differences in the ¹H or ¹⁹F NMR chemical shifts (Δδ = δS - δR) of the resulting diastereomeric amides allows for the assignment of the absolute configuration based on established conformational models of the diastereomeric complexes. acs.orgfrontiersin.orgnih.gov More advanced CDAs have been developed to yield larger and more easily interpretable chemical shift differences. nih.gov
Single-Crystal X-ray Crystallography
X-ray crystallography is considered the gold standard for structural determination, providing an unambiguous 3D structure of a molecule, including its relative and absolute configuration. nih.gov For chiral derivatives of tert-butyl piperidin-4-ylcarbamate, obtaining a single crystal of suitable quality is the primary requirement. researchgate.net
If the molecule contains an atom heavier than oxygen, the absolute configuration can often be determined directly from the diffraction data by measuring the effects of anomalous dispersion (the Bijvoet method). researchgate.netresearchgate.net However, for light-atom organic molecules (composed primarily of C, H, N, O), this effect can be too weak. In such cases, two strategies are common:
Co-crystallization: The chiral amine derivative is co-crystallized with a chiral compound of a known, fixed configuration, such as a chiral acid. The absolute configuration of the target molecule can be determined relative to the known internal reference within the crystal unit cell. sci-hub.se
Derivatization: The molecule is derivatized with a reagent containing a heavy atom (e.g., bromine) to enhance the anomalous scattering effects, making the absolute structure determination feasible. researchgate.net
| Method | Principle | Phase | Key Requirements |
| Vibrational Circular Dichroism (VCD) | Measures differential absorption of left and right circularly polarized IR light. Compared with computationally predicted spectra. biotools.usnih.gov | Solution | Enantiomerically pure sample; computational resources for DFT calculations. |
| NMR with Chiral Derivatizing Agents | Enantiomers are converted to diastereomers with distinct NMR spectra. Analysis of chemical shift differences (Δδ) reveals the configuration. acs.orgfrontiersin.org | Solution | Enantiomerically pure sample; suitable chiral derivatizing agent. |
| Single-Crystal X-ray Crystallography | Diffraction of X-rays by a single crystal reveals the precise 3D arrangement of atoms. Anomalous dispersion effects determine absolute configuration. nih.govresearchgate.netresearchgate.net | Solid | High-quality single crystal; may require heavy atoms for light molecules. |
Intermolecular Interactions and Crystal Packing Motifs
The solid-state structure of tert-butyl piperidin-4-ylcarbamate derivatives is dictated by a network of intermolecular interactions that guide the assembly of molecules into a stable, three-dimensional crystal lattice. X-ray diffraction studies on analogous piperidine and piperazine (B1678402) compounds reveal key recurring structural features and packing motifs. nih.govresearchgate.net
Conformation and Hydrogen Bonding
Crystallographic analyses consistently show that the piperidine ring in these derivatives adopts a stable chair conformation . nih.govnih.govresearchgate.net This conformation minimizes steric strain and positions the substituents in either axial or equatorial orientations. The N-Boc (tert-butoxycarbonyl) group and other substituents typically occupy equatorial positions to reduce steric hindrance.
The primary forces governing the crystal packing are intermolecular hydrogen bonds. The presence of both hydrogen bond donors (the N-H groups of the piperidine ring and the carbamate) and acceptors (the carbonyl oxygen of the carbamate) allows for the formation of robust and predictable hydrogen-bonding networks. Common interactions observed in the crystal structures of related compounds include:
N–H···O=C interactions: The carbamate N-H group frequently forms a hydrogen bond with the carbonyl oxygen of an adjacent molecule, leading to the formation of chains or dimers. nih.gov
N–H···N interactions: The piperidine N-H can act as a donor, forming hydrogen bonds with nitrogen atoms in neighboring molecules, particularly in salts or co-crystals. researchgate.net
C–H···O interactions: Weaker C-H donors, often from the piperidine ring or the tert-butyl group, can form C–H···O hydrogen bonds with the carbamate carbonyl oxygen, further stabilizing the crystal packing. nih.govnih.gov
Hirshfeld Surface Analysis
A powerful tool for visualizing and quantifying intermolecular interactions in a crystal is Hirshfeld surface analysis . This method maps the electron distribution of a molecule within its crystalline environment, allowing for a detailed examination of all close intermolecular contacts. nih.govacs.org The surface is colored to highlight different types of interactions and their relative strengths.
| Interaction Type | Donor | Acceptor | Role in Crystal Packing |
| N–H···O | Carbamate N-H | Carbamate C=O | Primary interaction, often forms chains or dimers. nih.gov |
| N–H···N | Piperidine N-H | Piperidine N (of another molecule) | Key interaction in forming extended chains, especially in base form. researchgate.net |
| C–H···O | Aliphatic C-H | Carbamate C=O | Secondary, stabilizing interactions that support the primary network. nih.gov |
| H···H | - | - | Major contributor to the Hirshfeld surface, indicating van der Waals forces. nih.gov |
Computational and Theoretical Studies of Tert Butyl Piperidin 4 Ylcarbamate Chemistry
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for predicting molecular properties and reactivity.
Optimization of Molecular Geometries and Conformational Energies
A foundational step in computational chemistry is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. For a flexible molecule like tert-butyl piperidin-4-ylcarbamate, which contains a piperidine (B6355638) ring, this involves identifying its most stable conformation, typically a chair or boat form. DFT calculations can be employed to perform this geometry optimization.
Table 1: Illustrative Conformational Energy Data for Tert-butyl piperidin-4-ylcarbamate calculated using DFT
| Conformer | Piperidine Ring Conformation | Carbamate (B1207046) Group Orientation | Relative Energy (kcal/mol) |
| 1 | Chair | Equatorial | 0.00 |
| 2 | Chair | Axial | 2.50 |
| 3 | Skew-Boat | Equatorial | 5.80 |
| 4 | Skew-Boat | Axial | 7.20 |
Note: The data in this table is illustrative and intended to represent typical results from a DFT conformational analysis.
Frontier Molecular Orbital Analysis and Electrostatic Potential Maps
Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
A DFT calculation for tert-butyl piperidin-4-ylcarbamate would reveal the spatial distribution and energies of these orbitals. The nitrogen atoms of the piperidine ring and the carbamate group are expected to have significant contributions to the HOMO, indicating their nucleophilic character. The LUMO is likely to be distributed around the carbonyl group of the carbamate, suggesting its susceptibility to nucleophilic attack.
An Electrostatic Potential (ESP) map provides a visual representation of the charge distribution in a molecule. Red regions indicate areas of high electron density (negative potential), which are prone to electrophilic attack, while blue regions represent low electron density (positive potential), susceptible to nucleophilic attack. For tert-butyl piperidin-4-ylcarbamate, the ESP map would likely show a negative potential around the carbonyl oxygen and a positive potential around the N-H protons of the piperidine and carbamate groups.
Table 2: Exemplary Frontier Molecular Orbital Data for Tert-butyl piperidin-4-ylcarbamate from DFT Calculations
| Parameter | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | 2.1 |
| HOMO-LUMO Gap | 8.6 |
Note: This data is for illustrative purposes only.
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. MD simulations can provide detailed information about the conformational flexibility of tert-butyl piperidin-4-ylcarbamate and its interactions with solvent molecules.
In an MD simulation, the molecule would be placed in a simulated box of solvent (e.g., water or an organic solvent), and the trajectories of all atoms would be calculated over a period of time. This would allow for the observation of dynamic processes such as ring-flipping of the piperidine, rotation around single bonds, and the formation and breaking of hydrogen bonds with the solvent. Analysis of the simulation could reveal the preferred conformations in solution and the average lifetime of specific hydrogen bonds, offering insights into its solubility and transport properties.
Quantum Chemical Calculations for Reaction Mechanism Elucidation and Transition State Analysis
Tert-butyl piperidin-4-ylcarbamate is a common intermediate in multi-step organic syntheses. mdpi.com Quantum chemical calculations, particularly DFT, can be used to elucidate the mechanisms of reactions in which it participates. For example, in a reaction involving the nucleophilic substitution at the piperidine nitrogen, calculations can be performed to map out the entire reaction pathway.
This involves identifying the structures of the reactants, products, and any intermediates, as well as the transition state (the highest energy point along the reaction coordinate). The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate. By analyzing the geometry of the transition state, one can gain a deeper understanding of the factors that control the reaction's outcome.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Bioactive Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. While no specific QSAR models for derivatives of tert-butyl piperidin-4-ylcarbamate are prominently published, the principles of QSAR can be applied to design new bioactive molecules based on this scaffold.
A QSAR study would involve synthesizing a library of derivatives of tert-butyl piperidin-4-ylcarbamate, for instance, by modifying the substituent on the piperidine nitrogen. The biological activity of these compounds against a specific target would then be measured. A wide range of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated for each derivative using computational methods. Statistical techniques are then used to build a mathematical equation that correlates these descriptors with the observed biological activity.
This resulting QSAR model can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. Studies on other classes of piperidine derivatives have successfully employed QSAR to develop predictive models for various biological activities. researchgate.net
Table 3: Hypothetical Data for a QSAR Study of Tert-butyl piperidin-4-ylcarbamate Derivatives
| Derivative | Substituent at Piperidine N | LogP (Descriptor) | Molecular Weight (Descriptor) | Predicted Activity (IC50, µM) |
| 1 | -H | 1.8 | 200.28 | 10.5 |
| 2 | -CH3 | 2.2 | 214.31 | 8.2 |
| 3 | -C2H5 | 2.6 | 228.34 | 5.1 |
| 4 | -C6H5 | 3.9 | 276.38 | 1.3 |
Note: The data presented in this table is hypothetical and serves to illustrate the components of a QSAR analysis.
Biological and Pharmacological Significance of Tert Butyl Piperidin 4 Ylcarbamate Derivatives
Scaffold for Investigating Ligand-Receptor Interactions
The tert-butyl piperidin-4-ylcarbamate framework serves as a foundational structure for designing molecules that can probe and modulate the function of various receptors and enzymes. Its conformational rigidity and the presence of key hydrogen bond donors and acceptors facilitate its interaction with biological macromolecules.
Binding Affinity Studies with Relevant Biological Targets (e.g., receptors, enzymes)
Derivatives of tert-butyl piperidin-4-ylcarbamate have demonstrated significant binding affinities across a spectrum of biological targets. These interactions are crucial for their potential therapeutic applications, ranging from neurological disorders to inflammatory conditions.
One of the key areas of investigation has been their activity as antagonists for the dopamine (B1211576) D3 receptor , a target for treating substance abuse and other neuropsychiatric disorders. Studies have reported derivatives with binding affinities (Ki) ranging from the sub-nanomolar to the micromolar range, highlighting the scaffold's potential for developing potent D3 ligands sigmaaldrich.comglpbio.com. For instance, certain N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides, which can be synthesized from piperidine-based precursors, have shown D3 binding affinities as low as 0.6 nM sigmaaldrich.com.
Another significant target is the sigma-1 receptor , which is implicated in cellular stress responses and various neurological conditions. Derivatives incorporating the tert-butyl piperidin-4-ylcarbamate motif have exhibited nanomolar affinity for this receptor frontiersin.org. The rigid structure of the piperidine (B6355638) ring is thought to contribute to the optimal orientation of the pharmacophore for effective receptor binding frontiersin.org.
Furthermore, these derivatives have been explored as inhibitors of enzymes such as acetylcholinesterase (AChE) , a key target in Alzheimer's disease. Analogs have been identified with IC50 values as potent as 34 nM, surpassing the potency of established drugs like donepezil (B133215) frontiersin.org. The molecular architecture allows for critical interactions with the enzyme's catalytic and peripheral sites frontiersin.org.
The endocannabinoid system has also been a focus, with derivatives designed as inhibitors of monoacylglycerol lipase (B570770) (MAGL) and fatty acid amide hydrolase (FAAH) . These enzymes are responsible for the degradation of endocannabinoids, and their inhibition can produce therapeutic effects. Piperidine carbamates have been developed as potent inhibitors of MAGL and in some cases as dual inhibitors of MAGL and FAAH nih.gov.
More recently, this scaffold has been utilized to develop inhibitors of the NLRP3 inflammasome , a multiprotein complex involved in inflammatory responses nih.gov. These inhibitors play a crucial role in managing a variety of inflammatory diseases scientificlabs.co.uk.
| Target | Derivative Class/Example | Binding Affinity (IC50/Ki) | Reference |
|---|---|---|---|
| Dopamine D3 Receptor | N-(4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl)arylcarboxamides | 0.6 nM - 1080 nM (Ki) | sigmaaldrich.com |
| Sigma-1 Receptor | Piperidine-based derivatives | Nanomolar affinity | frontiersin.org |
| Acetylcholinesterase (AChE) | 4-(3-carboxyphenoxy)-piperidine analogues | 34 nM (IC50) | frontiersin.org |
| Monoacylglycerol Lipase (MAGL) | Piperidine carbamates | Potent, nanomolar inhibition | nih.gov |
| NLRP3 Inflammasome | CY-09 | Comparable to other known inhibitors | nih.gov |
Mechanistic Insights into Biological Activity (e.g., agonism, antagonism, inhibition)
The functional outcomes of the interaction between tert-butyl piperidin-4-ylcarbamate derivatives and their biological targets are diverse. For G protein-coupled receptors like the dopamine D3 receptor, these compounds predominantly act as antagonists , blocking the receptor's activation by endogenous ligands like dopamine medchemexpress.com. However, subtle structural modifications can shift their functional profile, with some analogs exhibiting partial agonist activity researchgate.net.
In the case of enzyme inhibition, the mechanisms can be quite specific. For MAGL, derivatives function as irreversible inhibitors. The interaction involves the carbamate (B1207046) moiety acting as a leaving group, which is displaced by a serine residue in the enzyme's active site. This results in the formation of a stable, covalent carbamate adduct with the enzyme, thereby inactivating it nih.gov. This covalent modification highlights a sophisticated mechanism of action that can lead to prolonged therapeutic effects.
For sigma-1 receptor ligands, the mechanism can be more complex, involving the modulation of protein-protein interactions. For example, a sigma-1 receptor agonist derived from a related piperidine scaffold was found to protect neurons by decreasing the coupling of neuronal nitric oxide synthase (nNOS) to the postsynaptic density-95 (PSD-95) protein.
In the context of the NLRP3 inflammasome, inhibitors based on this scaffold can directly bind to the NACHT domain of the NLRP3 protein. This interaction can inhibit the enzyme's ATPase activity, which is a critical step for the oligomerization and assembly of the inflammasome complex, thus preventing the release of pro-inflammatory cytokines nih.gov.
Structure-Activity Relationship (SAR) Studies for Optimizing Biological Response
Systematic modification of the tert-butyl piperidin-4-ylcarbamate scaffold has been instrumental in optimizing the biological activity and selectivity of these derivatives. SAR studies have provided valuable insights into how different structural features influence their pharmacological profile.
Impact of Piperidine Ring Substitutions on Bioactivity
Modifications to the piperidine ring are a key strategy for fine-tuning the potency and selectivity of these compounds. For inhibitors of the anti-parasitic target Trypanosoma cruzi, introducing substituents on a piperidine linker revealed that aromatic groups, such as 4-fluorobenzyl, resulted in sub-micromolar potency, whereas unsubstituted or alkylated piperidines were largely inactive. This suggests that the aromatic substituent plays a crucial role in binding to the target.
In the development of antifungal agents, substitutions at both the piperidine nitrogen and the 4-amino group have been explored. Combining a benzyl (B1604629) or phenylethyl substituent at the piperidine nitrogen with long N-alkyl chains (like N-dodecyl) at the 4-amino group led to outstanding antifungal activity. In contrast, shorter or branched alkyl groups at the 4-amino position were detrimental to the activity.
For dopamine D4 receptor antagonists, shifting the piperidine nitrogen from position 1 to position 4 of a related scaffold maintained high D4 affinity and even improved selectivity over the D2 receptor. This demonstrates how the orientation of the basic nitrogen within the core structure is critical for receptor interaction and selectivity.
| Target Class | Substitution Position | Favorable Substituents | Unfavorable Substituents | Impact |
|---|---|---|---|---|
| Anti-Trypanosoma cruzi | Piperidine Linker | Aromatic rings (e.g., 4-fluorobenzyl) | Unsubstituted, alkyl groups | Increased potency |
| Antifungal Agents | Piperidine N1 and 4-Amino | N1-benzyl/phenylethyl with 4-amino-dodecyl | Short/branched 4-amino-alkyl groups | Enhanced antifungal activity |
| Dopamine D4 Receptor Antagonists | Piperidine Core | Nitrogen at position 4 | Nitrogen at position 1 (in some contexts) | Improved D2/D4 selectivity |
Influence of Carbamate Modifications on Target Selectivity
The carbamate group is not merely a linker but an active participant in the molecular recognition process, and its modification can significantly influence target selectivity. This is particularly evident in the development of inhibitors for endocannabinoid hydrolases.
For inhibitors of MAGL and FAAH, the nature of the leaving group on the carbamate is a key determinant of selectivity. MAGL inhibition generally requires an activated leaving group, such as a p-nitrophenoxy group, with a conjugate acid pKa in the range of 8-10 scientificlabs.co.uk. In contrast, FAAH is more tolerant of diverse leaving groups on the carbamate scientificlabs.co.uk. This differential requirement allows for the "tuning" of the scaffold. By attaching a bisarylcarbinol moiety to the piperidine ring, the resulting carbamate can be a selective MAGL inhibitor. Conversely, incorporating an aryloxybenzyl group can shift the profile to that of a dual MAGL/FAAH inhibitor nih.gov. This demonstrates a rational approach to achieving selectivity through modification of the carbamate's chemical properties.
| Target | Carbamate Modification | Effect on Selectivity | Reference |
|---|---|---|---|
| MAGL | Activated leaving group (pKa 8-10), bisarylcarbinol on piperidine | Selective for MAGL over FAAH | nih.govscientificlabs.co.uk |
| FAAH/MAGL (Dual) | More diverse leaving groups tolerated, aryloxybenzyl on piperidine | Dual inhibition of FAAH and MAGL | nih.govscientificlabs.co.uk |
Cellular Permeability and Distribution in In Vitro Models
For a compound to be therapeutically effective, particularly for targets within the central nervous system (CNS) or for oral administration, it must be able to cross biological membranes. The cellular permeability of tert-butyl piperidin-4-ylcarbamate derivatives is therefore a critical parameter that is assessed using various in vitro models.
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a widely used high-throughput method to predict passive diffusion across membranes, such as the gastrointestinal (GI) tract and the blood-brain barrier (BBB) frontiersin.orgnih.gov. In this assay, an artificial lipid membrane separates a donor and an acceptor well. The rate at which a compound diffuses from the donor to the acceptor well provides an effective permeability coefficient (Pe). Generally, compounds with a Pe value greater than 1.5 x 10⁻⁶ cm/s are considered to have high permeability. For predicting BBB penetration, a specific version of the assay, PAMPA-BBB, uses a membrane composed of porcine brain lipids frontiersin.org.
Another common in vitro model is the Caco-2 cell permeability assay. Caco-2 cells are human colon adenocarcinoma cells that differentiate into a monolayer of polarized enterocytes, mimicking the intestinal barrier. This assay can assess not only passive diffusion but also the effects of active transport and efflux pumps, providing a more comprehensive prediction of oral absorption. Permeability in this assay is expressed as an apparent permeability coefficient (Papp).
Metabolite Identification and Metabolic Pathways in Biological Systems
Understanding the metabolic pathways of these derivatives is crucial for drug development, as metabolites can range from being inactive to possessing their own therapeutic activity or even contributing to toxicity. The primary metabolic transformations observed for compounds containing a tert-butyl group involve oxidation.
Key Metabolic Pathways:
Hydroxylation: The most common initial metabolic step is the hydroxylation of the tert-butyl group, converting one of the methyl groups into a hydroxymethyl group. This reaction is typically mediated by CYP enzymes, particularly CYP3A4 and CYP2C8. hyphadiscovery.com For instance, the anti-HIV drug nelfinavir, which contains a tert-butylcarboxamide moiety, is hydroxylated on the tert-butyl group by CYP2C19 to form its main, active human metabolite, M8. hyphadiscovery.com Similarly, the cystic fibrosis drug ivacaftor, which has two tert-butyl groups, is metabolized by CYP3A4 to a hydroxylated active metabolite (M1). hyphadiscovery.com
Further Oxidation: Following initial hydroxylation, the resulting alcohol can be further oxidized to a carboxylic acid. This two-step oxidation transforms the tert-butyl group into a 2-carboxy-2-propyl group. The antihistamine terfenadine's metabolism is a classic example, where the tert-butyl group is oxidized by CYP3A4 to a carboxylic acid, forming fexofenadine, an active metabolite with a significantly improved safety profile. hyphadiscovery.com Ivacaftor's hydroxylated metabolite (M1) is also further oxidized to an inactive acid metabolite (M6). hyphadiscovery.com
Metabolism of Complex Derivatives: In more complex drug candidates derived from tert-butyl piperidin-4-ylcarbamate, multiple metabolic pathways can occur simultaneously. The metabolic fate of TBAJ-876, a preclinical candidate for tuberculosis, was assessed in Sprague Dawley rats. Several circulating metabolites were identified in plasma samples, arising from various modifications to the parent molecule. mdpi.com
Detailed Research Findings:
Research into the metabolism of specific derivatives provides insight into their in vivo behavior. The following table summarizes the identified metabolites of the preclinical anti-tuberculosis candidate TBAJ-876.
| Metabolite ID | Structural Modification | Proposed Site of Metabolism |
|---|---|---|
| Metabolite 3 | N-dealkylation | Piperidine ring nitrogen |
| Metabolite 4 | Hydroxylation | Adamantyl moiety |
| Metabolite 5B | O-demethylation | Quinolone methoxy (B1213986) group |
The identification of these metabolites for TBAJ-876 was crucial for understanding its preclinical profile and was achieved through independent, directed synthesis to confirm their structures unequivocally. mdpi.com
Advanced Analytical Methodologies for Characterization and Quantification in Research Contexts
Chromatographic Methods for Purity Assessment and Process Monitoring
Chromatography stands as a cornerstone for the analysis of tert-butyl piperidin-4-ylcarbamate, offering powerful tools for both purity assessment and real-time monitoring of synthetic processes. High-Performance Liquid Chromatography (HPLC) is frequently utilized to determine the chemical purity of the compound. google.com In a typical setup, a reversed-phase column is employed with a mobile phase consisting of a mixture of organic solvent (e.g., acetonitrile (B52724) or methanol) and water, often with additives like trifluoroacetic acid to improve peak shape. The retention time and peak area provide qualitative and quantitative information, respectively, allowing researchers to assess the purity of a sample with high accuracy.
During the synthesis of more complex molecules derived from tert-butyl piperidin-4-ylcarbamate, HPLC and Thin Layer Chromatography (TLC) are invaluable for monitoring the reaction progress. researchgate.netsemanticscholar.org By taking small aliquots from the reaction mixture at various time points and analyzing them, chemists can determine the consumption of the starting material and the formation of the desired product, enabling optimization of reaction conditions such as temperature, time, and catalyst loading.
Chiral Chromatography for Enantiomeric Excess Determination
While tert-butyl piperidin-4-ylcarbamate itself is an achiral molecule, it is a common precursor for the synthesis of chiral piperidine (B6355638) derivatives which are significant in pharmaceuticals. google.com When this compound is used to create chiral molecules, determining the enantiomeric excess (e.e.) of the product is crucial. Chiral chromatography, a specialized form of HPLC, is the gold standard for this application. wikipedia.org This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. nih.govnih.gov
Common CSPs for separating chiral piperidine derivatives include those based on cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support. nih.govcapes.gov.br The choice of mobile phase, typically a mixture of alkanes (like hexane) and alcohols (like isopropanol), is critical for achieving optimal separation. nih.gov The differential interaction between the enantiomers and the chiral stationary phase results in two distinct peaks in the chromatogram, and the ratio of their areas is used to calculate the enantiomeric excess.
Principle: Differential interaction of enantiomers with a chiral stationary phase. wikipedia.org
Common Stationary Phases: Cellulose and amylose derivatives (e.g., Chiralcel OD, Chiralcel OJ). nih.gov
Typical Mobile Phases: Hexane/Isopropanol mixtures. nih.gov
Preparative Chromatography for Compound Isolation
Beyond analytical purposes, chromatography is also a key technique for the purification and isolation of compounds. Preparative HPLC, which utilizes larger columns and higher flow rates than its analytical counterpart, is employed to isolate gram-to-kilogram quantities of a target compound. In the context of research involving tert-butyl piperidin-4-ylcarbamate, preparative chromatography is essential for obtaining highly pure material for subsequent synthetic steps or for characterization studies. nih.gov
Column chromatography using silica gel as the stationary phase is another widely used method for purification. researchgate.net The choice of eluent system is determined by preliminary analysis using TLC to find a solvent mixture that provides good separation between the desired compound and any impurities. researchgate.net For Boc-protected amines like tert-butyl piperidin-4-ylcarbamate, mixtures of non-polar solvents like hexanes and more polar solvents like ethyl acetate (B1210297) are common.
Spectrophotometric Techniques for Quantitative Analysis in Research Samples
UV-Visible spectrophotometry can be a straightforward and rapid method for the quantitative analysis of compounds, provided they possess a suitable chromophore (a part of the molecule that absorbs light). nih.gov Tert-butyl piperidin-4-ylcarbamate itself lacks a strong chromophore in the UV-Vis region, which can limit the direct application of this technique for its quantification at low concentrations.
However, in specific research contexts, such as in the analysis of reaction mixtures where other components have distinct absorbance profiles, spectrophotometric methods can still be valuable. For instance, if tert-butyl piperidin-4-ylcarbamate is reacted with a chromophore-containing reagent, the disappearance of the reagent's absorbance or the appearance of a new absorbance band for the product can be monitored over time to determine reaction kinetics. A calibration curve, plotting absorbance versus concentration for a series of standards, would be necessary for accurate quantification.
Hyphenated Techniques (e.g., LC-MS, GC-MS) for Complex Mixture Analysis in Synthetic Research
Hyphenated techniques, which couple a separation technique with a detection technique, offer unparalleled capabilities for the analysis of complex mixtures encountered in synthetic research.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for analyzing reaction mixtures containing tert-butyl piperidin-4-ylcarbamate and its derivatives. bldpharm.com The liquid chromatograph separates the components of the mixture, which are then introduced into the mass spectrometer. The mass spectrometer provides mass-to-charge ratio (m/z) information for each separated component, allowing for their unambiguous identification. This is particularly useful for confirming the structure of the desired product and identifying byproducts, even at trace levels. Predicted m/z values for adducts of a derivative of the title compound, such as [M+H]+ and [M+Na]+, can be used to confirm its presence. uni.lu
Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable hyphenated technique. For a compound to be analyzed by GC, it must be volatile and thermally stable. While tert-butyl piperidin-4-ylcarbamate may be amenable to GC analysis, derivatization might sometimes be employed to increase its volatility. Similar to LC-MS, GC-MS separates the components of a mixture before they are detected by the mass spectrometer. researchgate.net This technique provides detailed information about the composition of a sample and can be used to identify impurities or confirm the identity of the target compound by comparing its mass spectrum to a library of known compounds. nih.gov
Below is an example of data that could be obtained from a GC-MS analysis of a related compound, highlighting the type of information generated.
Table 1: Illustrative GC-MS Fragmentation Data for a Piperidine Derivative
| m/z (Mass-to-Charge Ratio) | Relative Intensity | Putative Fragment |
| 214 | Moderate | Molecular Ion [M]+ |
| 157 | High | [M - C4H9O]+ |
| 141 | Moderate | [M - C4H9O2]+ |
| 96 | Very High | Piperidine ring fragment |
This table is for illustrative purposes and the fragmentation pattern for tert-butyl piperidin-4-ylcarbamate may vary.
Future Research Directions and Emerging Paradigms in Tert Butyl Piperidin 4 Ylcarbamate Research
Integration into New Materials Science Applications (e.g., polymer scaffolds, self-assembly)
The unique structural characteristics of tert-butyl piperidin-4-ylcarbamate, particularly its piperidine (B6355638) core and Boc-protected amine, are paving the way for its integration into advanced materials science applications. The piperidine ring offers a rigid scaffold that can be functionalized to create polymers with defined three-dimensional structures. These polymers can serve as scaffolds in tissue engineering, providing a biocompatible framework for cell growth and tissue regeneration. The carbamate (B1207046) group can participate in hydrogen bonding, facilitating the self-assembly of molecules into ordered supramolecular structures such as nanotubes and vesicles. These self-assembled materials have potential applications in drug delivery, where they can encapsulate therapeutic agents and release them in a controlled manner.
Researchers are exploring the use of tert-butyl piperidin-4-ylcarbamate derivatives in the development of "smart" materials that respond to environmental stimuli such as pH or temperature. This could lead to the creation of materials for targeted drug delivery or biosensing applications. The ability to tailor the properties of these materials by modifying the substituents on the piperidine ring opens up a vast design space for creating novel materials with specific functionalities.
Interactive Table: Potential Materials Science Applications
| Application Area | Description | Potential Advantage of Using Tert-butyl piperidin-4-ylcarbamate |
| Polymer Scaffolds | Three-dimensional structures that support cell growth for tissue engineering. | The rigid piperidine core provides a stable and biocompatible framework. |
| Self-Assembly | Spontaneous organization of molecules into ordered structures. | The carbamate group facilitates hydrogen bonding, driving the formation of supramolecular structures for applications like drug delivery. |
| "Smart" Materials | Materials that respond to environmental changes. | The piperidine ring can be functionalized to create stimuli-responsive polymers for targeted therapies and biosensors. |
| Dendrimers | Highly branched, tree-like molecules with potential in drug delivery and gene therapy. | The piperidine moiety can serve as a core or branching unit in dendrimer synthesis. ambeed.com |
Exploration of Novel Bioactive Properties Beyond Current Paradigms
While tert-butyl piperidin-4-ylcarbamate and its derivatives have been extensively studied for their role as intermediates in the synthesis of enzyme inhibitors and receptor modulators, emerging research is focused on uncovering novel bioactive properties. The piperidine nucleus is a common motif in many natural alkaloids with diverse biological activities, suggesting that derivatives of tert-butyl piperidin-4-ylcarbamate may possess a broader range of pharmacological effects than currently understood. researchgate.net
Recent studies have indicated that certain derivatives exhibit antimicrobial and anticancer properties. smolecule.com For instance, some analogs have shown activity against drug-resistant bacteria, potentially by disrupting their cell membranes or essential metabolic pathways. smolecule.com In the realm of oncology, preliminary research suggests that specific derivatives may inhibit cancer cell proliferation or induce apoptosis. smolecule.com
Future investigations will likely delve into the neuroprotective potential of these compounds, given the prevalence of the piperidine scaffold in drugs targeting the central nervous system. smolecule.com Exploring their effects on ion channels, transporters, and signaling pathways could unveil new therapeutic applications for a variety of diseases.
Development of Sustainable and Economically Viable Synthesis Routes on Scale
The increasing demand for tert-butyl piperidin-4-ylcarbamate as a key building block in pharmaceutical synthesis necessitates the development of more sustainable and cost-effective manufacturing processes. Traditional synthesis methods often rely on harsh reagents and multi-step procedures, leading to significant waste generation and high production costs.
Current research efforts are focused on several key areas to improve the synthesis of this compound. One promising approach is the use of biocatalysis. Chemoenzymatic strategies, for example, employ enzymes like transaminases to create chiral piperidine intermediates with high enantiomeric excess, reducing the need for toxic chemicals and hazardous reaction conditions. researchgate.net
Process optimization through techniques like continuous flow chemistry is also being explored. smolecule.com Continuous flow systems offer better control over reaction parameters, leading to higher yields, improved purity, and reduced reaction times. smolecule.com However, challenges such as catalyst deactivation and product separation in these systems need to be addressed for successful industrial-scale implementation. smolecule.com
Furthermore, the development of one-pot synthesis procedures and the use of more environmentally friendly solvents are critical for enhancing the sustainability of the manufacturing process. The goal is to create a streamlined, efficient, and green synthesis route that can meet the growing demand for this important chemical intermediate.
Interactive Table: Comparison of Synthesis Strategies
| Synthesis Approach | Description | Advantages | Challenges |
| Traditional Batch Synthesis | Multi-step synthesis in large reactors. | Well-established methods. | Use of harsh reagents, significant waste, and high costs. |
| Biocatalysis | Use of enzymes to catalyze specific reactions. researchgate.net | High selectivity, mild reaction conditions, and reduced environmental impact. researchgate.net | Enzyme stability and cost can be limiting factors. |
| Continuous Flow Chemistry | Reactions are performed in a continuous stream. smolecule.com | Improved control, higher yields, and shorter reaction times. smolecule.com | Catalyst longevity and product separation at scale. smolecule.com |
| Green Chemistry Approaches | Focus on using renewable feedstocks and environmentally benign solvents. | Reduced environmental footprint and improved safety. | Identifying suitable green solvents and catalysts. |
Advanced Rational Design of Next-Generation Analogues via Integrated Computational and Experimental Approaches
The future of drug discovery and development involving tert-butyl piperidin-4-ylcarbamate lies in the advanced rational design of next-generation analogues. This will be achieved through a powerful synergy between computational modeling and experimental validation. By leveraging computational tools, researchers can predict the binding affinities and pharmacokinetic properties of virtual compounds before they are synthesized in the lab.
Molecular docking simulations can be used to visualize how different analogues interact with their target proteins, providing insights into the key structural features required for potent and selective activity. smolecule.com Quantitative structure-activity relationship (QSAR) models can further refine the design process by correlating the chemical structures of compounds with their biological activities.
This integrated approach allows for the rapid and cost-effective exploration of a vast chemical space, enabling the identification of lead candidates with optimized properties. For example, by using 3D molecular similarity and electrostatic complementary methods, researchers can design novel inhibitors with significantly enhanced potency. nih.gov The subsequent synthesis and biological evaluation of these computationally designed molecules provide crucial feedback to refine and improve the predictive models, creating a powerful iterative cycle for drug discovery. This strategy promises to accelerate the development of new and more effective therapeutics based on the versatile tert-butyl piperidin-4-ylcarbamate scaffold.
Q & A
Q. What are the established synthetic routes for tert-butyl piperidin-4-ylcarbamate, and what reaction conditions are critical for optimizing yield?
The synthesis typically involves the condensation of 4-aminopiperidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or sodium hydroxide. Key steps include:
- Protection of the amine group : Boc₂O reacts with the primary amine of 4-aminopiperidine in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is used to isolate the product. Yield optimization (70–85%) depends on stoichiometric control and inert atmosphere .
- Common pitfalls : Incomplete Boc protection due to moisture sensitivity; side reactions with secondary amines require careful pH monitoring .
Q. How is tert-butyl piperidin-4-ylcarbamate characterized analytically, and what spectral data are definitive?
- 1H NMR : Key signals include the tert-butyl group (δ 1.45 ppm, singlet, 9H), piperidine ring protons (δ 2.8–3.5 ppm for N–CH₂ and NH), and carbamate carbonyl (δ 155–160 ppm in 13C NMR) .
- Mass spectrometry : Molecular ion peak at m/z 215.2 [M+H]+ confirms the molecular formula C₁₀H₂₀N₂O₂ .
- X-ray crystallography : Unit cell parameters (e.g., a = 10.09 Å, b = 12.81 Å, c = 14.06 Å) and space group (P2₁) validate stereochemistry .
Q. What purification methods are recommended to isolate tert-butyl piperidin-4-ylcarbamate from reaction mixtures?
- Liquid-liquid extraction : DCM/water partitioning removes unreacted Boc₂O and bases .
- Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) resolves Boc-protected products from piperidine derivatives .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (>95%) .
Advanced Research Questions
Q. How does tert-butyl piperidin-4-ylcarbamate serve as a key intermediate in medicinal chemistry, and what modifications enhance bioactivity?
The compound is a versatile scaffold for drug discovery:
- Alkylation/arylation : Substitution at the piperidine nitrogen (e.g., benzylation using benzyl chloride in THF) generates analogs with improved pharmacokinetic profiles .
- Boc deprotection : Treatment with HCl/dioxane exposes the primary amine for coupling with pharmacophores (e.g., pyrimidines, chalcones) to target enzymes like HIV-1 integrase or cholinesterase .
- Structure-activity relationship (SAR) : Derivatives with electron-withdrawing groups (e.g., nitrobenzyl) show enhanced binding to biological targets .
Q. What analytical discrepancies arise in quantifying tert-butyl piperidin-4-ylcarbamate in complex matrices, and how are they resolved?
- HPLC challenges : Co-elution with byproducts (e.g., tert-butyl alcohol) can skew purity assessments. Use reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) for baseline separation .
- Mass spectral interference : Fragmentation patterns overlap with Boc-protected analogs. High-resolution MS (HRMS) or tandem MS/MS distinguishes isotopic peaks .
- Quantitative NMR (qNMR) : Internal standards (e.g., maleic acid) improve accuracy in concentration determination .
Q. How can reaction scalability and reproducibility be improved for industrial research applications?
- Continuous flow synthesis : Microreactors reduce reaction times (2–4 hours vs. 24 hours batch) and improve heat transfer for Boc protection .
- Automated purification : Flash chromatography systems with UV-guided fraction collection ensure batch-to-batch consistency .
- Process analytical technology (PAT) : In-line FTIR monitors Boc group incorporation in real time, minimizing side products .
Q. What mechanistic insights explain contradictory reactivity data in tert-butyl piperidin-4-ylcarbamate derivatization?
Discrepancies in nitro group reduction (e.g., Pd/C vs. NaBH₄) arise from:
- Steric hindrance : The tert-butyl group slows catalytic hydrogenation, favoring alternative pathways like radical intermediates .
- Solvent effects : Polar aprotic solvents (DMF) stabilize transition states in SN2 reactions, while THF promotes radical mechanisms .
- pH-dependent stability : Acidic conditions (e.g., TFA) hydrolyze the carbamate, altering reaction outcomes .
Methodological Notes
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
